
Xanthosine 5'-triphosphate disodium salt
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Overview
Description
Xanthosine 5’-triphosphate disodium salt is a nucleotide analog that is not naturally produced by living cells. It is primarily used in experimental procedures involving enzymes that bind other nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthosine 5’-triphosphate disodium salt typically involves the phosphorylation of xanthosine. This process can be achieved through various chemical reactions that introduce phosphate groups to the xanthosine molecule. One common method involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of xanthosine 5’-triphosphate disodium salt may involve large-scale chemical synthesis using automated reactors and controlled conditions to ensure high purity and yield. The process includes the careful control of reaction parameters such as temperature, pH, and reactant concentrations to optimize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Xanthosine 5’-triphosphate disodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthosine derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted xanthosine compounds .
Scientific Research Applications
Xanthosine 5’-triphosphate disodium salt has several scientific research applications, including:
Biochemistry: Used to study enzyme mechanisms and nucleotide interactions.
Molecular Biology: Employed in experiments involving DNA and RNA synthesis and repair.
Pharmacology: Investigated for its potential as a therapeutic agent or as a tool to study drug interactions.
Industrial Applications: Utilized in the production of nucleotide-based products and as a research tool in biotechnology.
Mechanism of Action
The mechanism of action of xanthosine 5’-triphosphate disodium salt involves its interaction with enzymes that bind nucleotides. It can act as a substrate or inhibitor, depending on the specific enzyme and experimental conditions. The molecular targets include nucleotide-binding enzymes such as polymerases and kinases. The pathways involved may include nucleotide synthesis, degradation, and signaling .
Comparison with Similar Compounds
Similar Compounds
- Inosine 5’-triphosphate trisodium salt
- Guanosine 5’-triphosphate sodium salt
- Adenosine 5’-triphosphate disodium salt
Uniqueness
Xanthosine 5’-triphosphate disodium salt is unique due to its specific structure, which includes a xanthine base linked to a ribose sugar and three phosphate groups. This structure allows it to interact differently with enzymes compared to other nucleotide analogs, making it a valuable tool in biochemical research .
Q & A
Basic Research Questions
Q. How can xanthosine 5'-triphosphate disodium salt (XTP) be quantified in enzymatic assays?
XTP can be quantified using coupled enzymatic assays with inosine/xanthosine triphosphatase (EC 3.6.1.73), which hydrolyzes XTP to xanthosine 5'-diphosphate (XDP) and inorganic phosphate. Phosphate release is measured via colorimetric methods (e.g., molybdate-based assays) or by coupling to NADH oxidation using auxiliary enzymes. Ensure reaction buffers are optimized for pH (2.5–3.5 for stability) and prepared fresh to prevent hydrolysis .
Q. What protocols are recommended for preparing stable XTP solutions in vitro?
Dissolve XTP in deionized water at concentrations ≤20 mM, adjust pH to 2.5–3.5 using sodium hydroxide, and prepare fresh before each experiment. Store aliquots at –20°C for short-term use. Avoid freeze-thaw cycles, as repeated thawing accelerates hydrolysis. For long-term stability, lyophilized XTP should be stored at –80°C in anhydrous conditions .
Q. How does XTP differ structurally and functionally from GTP or ATP in nucleotide-binding assays?
XTP contains a xanthine base instead of guanine or adenine, altering its hydrogen-bonding capacity and affinity for nucleotide-binding proteins. In Rab GTPase studies, mutant Rab5 preferentially binds XTP over GTP, enabling selective inhibition of GTPase activity. Use XTP in competitive binding assays with γ-radiolabeled GTP to quantify dissociation constants (Kd) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in XTP-dependent enzyme kinetics?
Discrepancies in kinetic parameters (e.g., Km or Vmax) may arise from variations in assay conditions (pH, ionic strength) or enzyme purity. Use standardized buffers (e.g., 20 mM Tris-HCl, pH 7.4, with 5 mM MgCl2) and validate enzyme activity via control substrates (e.g., ATP or GTP). Employ stopped-flow spectrometry to monitor real-time hydrolysis and rule out non-enzymatic degradation .
Q. How can XTP be used to study dynamic equilibria in Rab GTPase regulation?
XTP-bound mutant Rab5 stabilizes the inactive conformation, allowing researchers to isolate intermediates in the GTPase cycle. Combine XTP with Förster resonance energy transfer (FRET) probes to track nucleotide exchange and hydrolysis rates on early endosome membranes. This approach reveals constitutive GTPase activity independent of guanine nucleotide exchange factors (GEFs) .
Q. What role does XTP play in synthesizing amorphous calcium phosphate (ACP) nanostructures for drug delivery?
XTP acts as a phosphorus source and stabilizer in microwave-assisted or sonochemical synthesis of ACP nanospheres. Its phosphate groups template calcium ion coordination, forming porous or vesicle-like structures. For pH-responsive drug delivery, load XTP-stabilized ACP with doxorubicin and characterize release kinetics in simulated lysosomal fluid (pH 4.5) .
Q. Methodological Notes
- Enzymatic Hydrolysis Assays : Optimize reaction temperatures (25–37°C) and validate using negative controls (e.g., heat-inactivated enzymes) .
- Nucleotide Stability Testing : Monitor XTP degradation via HPLC with UV detection at 254 nm. Use a C18 column and isocratic elution with 50 mM potassium phosphate buffer (pH 6.5) .
- Dynamic Light Scattering (DLS) : For ACP nanosphere synthesis, confirm particle size uniformity (10–100 nm) and zeta potential (–20 to –30 mV) to ensure colloidal stability .
Properties
CAS No. |
93805-65-3 |
---|---|
Molecular Formula |
C10H13N4Na2O15P3 |
Molecular Weight |
568.13 g/mol |
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O15P3.2Na/c15-5-3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI Key |
VAVBVQQGSPMFDU-LGVAUZIVSA-L |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |
Related CAS |
6253-56-1 (Parent) |
Origin of Product |
United States |
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